2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2-methylphenyl)acetamide
CAS No.:
Cat. No.: VC14983771
Molecular Formula: C28H33NO4
Molecular Weight: 447.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H33NO4 |
|---|---|
| Molecular Weight | 447.6 g/mol |
| IUPAC Name | 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-(2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C28H33NO4/c1-3-4-5-6-12-20-16-23-21-13-8-9-14-22(21)28(31)33-26(23)17-25(20)32-18-27(30)29-24-15-10-7-11-19(24)2/h7,10-11,15-17H,3-6,8-9,12-14,18H2,1-2H3,(H,29,30) |
| Standard InChI Key | CVPDIXCBEZZIRU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1=CC2=C(C=C1OCC(=O)NC3=CC=CC=C3C)OC(=O)C4=C2CCCC4 |
Introduction
The compound 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2-methylphenyl)acetamide is a complex organic molecule featuring a benzo[c]chromene core, which is a fused ring system of benzene and chromene. This compound includes a hexyl group attached to the chromene ring and an acetamide moiety linked to a 2-methylphenyl group. Despite the lack of specific literature directly referencing this compound, its structural components suggest potential biological activities similar to other benzo[c]chromene derivatives.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions starting from simpler precursors. For benzo[c]chromene derivatives, common methods include condensation reactions and cyclization processes. The introduction of the hexyl group and the acetamide moiety would require additional steps, potentially involving alkylation and amide formation reactions.
Potential Biological Activities
Benzo[c]chromene derivatives have been studied for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of a hexyl group may influence the compound's lipophilicity and thus its ability to interact with biological targets. The acetamide moiety with a 2-methylphenyl group could contribute to interactions with enzymes or receptors.
Research Findings and Data
While specific research findings on 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2-methylphenyl)acetamide are not available, related compounds have shown promising biological activities:
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Benzo[c]chromene derivatives | Anti-inflammatory, antioxidant | General literature |
| Acetamide derivatives | Potential enzyme inhibitors | General literature |
| Hexyl-substituted compounds | Enhanced lipophilicity | General literature |
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